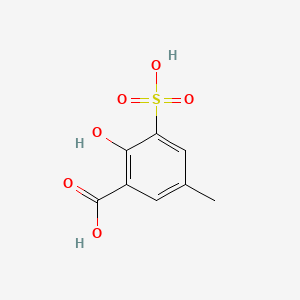
2-Hydroxy-5-methyl-3-sulfobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-methyl-3-sulfobenzoic acid is an organic compound with the molecular formula C8H8O6S. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, a methyl group, and a sulfonic acid group. This compound is known for its applications in various chemical reactions and its role as an organocatalyst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-3-sulfobenzoic acid typically involves the sulfonation of 2-Hydroxy-5-methylbenzoic acid The reaction is carried out using sulfuric acid or oleum as the sulfonating agent
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-methyl-3-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of this compound derivatives with ketone or carboxylic acid groups.
Reduction: Formation of sulfonate or sulfinate derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-methyl-3-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an organocatalyst in multicomponent reactions, facilitating the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-methyl-3-sulfobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonic acid groups play a crucial role in binding to active sites, leading to inhibition or activation of specific biochemical pathways. The compound’s unique structure allows it to participate in hydrogen bonding and electrostatic interactions, enhancing its efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: Similar structure but lacks the methyl group.
2-Hydroxybenzoic-5-sulfonic acid: Another derivative with a different substitution pattern.
Salicylic acid, 5-sulfo-: Similar sulfonic acid group but different overall structure.
Uniqueness
2-Hydroxy-5-methyl-3-sulfobenzoic acid is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This compound’s specific combination of functional groups makes it a versatile reagent in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
41481-18-9 |
|---|---|
Molekularformel |
C8H8O6S |
Molekulargewicht |
232.21 g/mol |
IUPAC-Name |
2-hydroxy-5-methyl-3-sulfobenzoic acid |
InChI |
InChI=1S/C8H8O6S/c1-4-2-5(8(10)11)7(9)6(3-4)15(12,13)14/h2-3,9H,1H3,(H,10,11)(H,12,13,14) |
InChI-Schlüssel |
WINTTYXOTQATTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




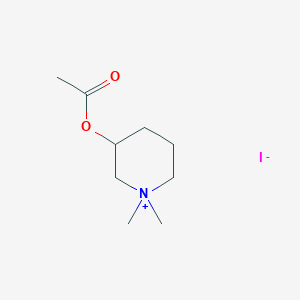
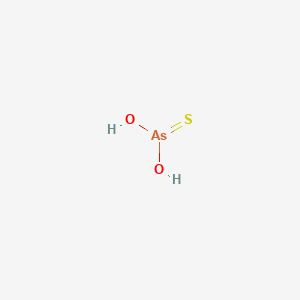
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
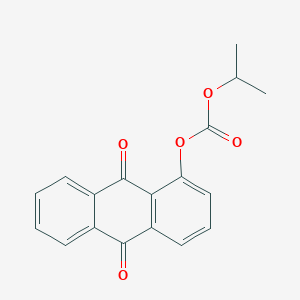
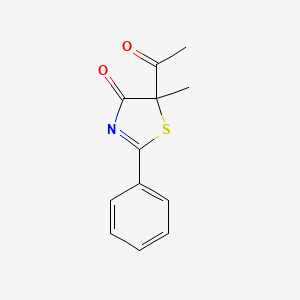


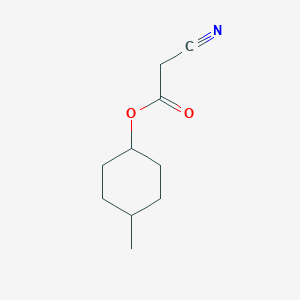

![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)

